N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H10N2O3S and a molecular weight of 250.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a benzene ring, and a sulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with hydroxylamine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine and benzene derivatives.
Scientific Research Applications
N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity by chelating the metal ion required for enzymatic function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-N-pyridin-3-ylbenzenesulfonamide
- N-hydroxy-N-pyridin-4-ylbenzenesulfonamide
- N-hydroxy-N-pyridin-2-ylmethanesulfonamide
Uniqueness
N-Hydroxy-N-(pyridin-2-yl)benzenesulfonamide is unique due to its specific structural configuration, which allows for selective binding to certain enzymes and receptors. This selectivity enhances its potential as a therapeutic agent and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-hydroxy-N-pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-13(11-8-4-5-9-12-11)17(15,16)10-6-2-1-3-7-10/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZZIJDGPLSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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